N-phenyl-N-(5-phenyl-3-isoxazolyl)amine
Description
N-phenyl-N-(5-phenyl-3-isoxazolyl)amine is a heterocyclic compound featuring an isoxazole core substituted with phenyl groups at the 3- and 5-positions. The 3-position nitrogen is further bonded to a phenyl group via an amine linkage.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N,5-diphenyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)14-11-15(17-18-14)16-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
InChI Key |
OGZZUGMALBWLFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Aromaticity and Rigidity : The target compound’s dual phenyl groups increase rigidity compared to methyl/ethyl-substituted analogs (e.g., ), which have more flexible backbones. This rigidity may enhance binding affinity in receptor-ligand interactions.
- Substituent Effects: The methyl and ethyl groups in reduce steric hindrance and improve solubility compared to the target’s phenyl groups.
- Heterocycle Core : Replacing isoxazole with triazole (as in ) introduces additional nitrogen atoms, modifying electronic distribution and hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : The target compound’s two phenyl groups likely render it less water-soluble than methyl/ethyl-substituted analogs (e.g., : 202.26 g/mol, logP ~2.5).
- Molecular Weight : The propanamine derivative (350.45 g/mol) exceeds the target’s molecular weight, suggesting differences in diffusion rates and bioavailability.
Preparation Methods
Base-Catalyzed Cyclization
A foundational method involves cyclocondensation of β-diketones with hydroxylamine hydrochloride under basic conditions. For example, Valizadeh et al. (2009) demonstrated that ionic liquids like [BMIM]X catalyze the formation of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine, yielding products at >90% efficiency. Applied to N-phenyl-N-(5-phenyl-3-isoxazolyl)amine, this approach would require a pre-synthesized β-diketone precursor with phenyl and anilino substituents.
Reaction Conditions
Ultrasound-Assisted Synthesis
Huang et al. (2014) developed a catalyst-free, ultrasound-mediated protocol for 3-alkyl-5-aryl isoxazoles. Adapting this method could streamline the synthesis of this compound by enhancing reaction kinetics and reducing side products.
Key Parameters
-
Frequency : 40 kHz
-
Solvent : Ethanol/water (1:1)
-
Time : 30 minutes
Dipolar Cycloaddition of Nitrile Oxides
Metal-Free [3+2] Cycloaddition
Mohammed et al. (2015) reported a DBU-promoted cycloaddition of nitrile oxides with alkynes to form 3,5-disubstituted isoxazoles. For this compound, this method would involve:
-
Nitrile Oxide Generation : From hydroxamoyl chlorides.
-
Cycloaddition : With a phenylacetylene derivative.
Optimized Conditions
Acid-Mediated Aqueous Synthesis
Kesornpun et al. (2016) achieved cycloaddition in acidic aqueous media, improving sustainability. This method avoids organic solvents and reduces waste.
Procedure
Multi-Component Reactions (MCRs)
CAN-Catalyzed Three-Component Synthesis
Dharavath et al. (2017) synthesized isoxazolyl-pyrrole derivatives via a ceric ammonium nitrate (CAN)-catalyzed MCR. Adapting this strategy could enable one-pot formation of this compound by combining:
-
Components : Phenylacetonitrile oxide, aniline, and phenylacetylene.
Conditions
Hydroxylamine-Mediated Cyclization
Dou et al. (2013) developed a catalyst-free MCR using 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride. This method is scalable and avoids transition metals.
Key Steps
-
Enamine Formation : From β-ketoester and dimethylamine.
-
Cyclization : With hydroxylamine in water.
Functionalization of Pre-Formed Isoxazole Cores
Ullmann Coupling for N-Arylation
Patent WO2006135640A2 describes Ullmann-type couplings to introduce aryl amines to heterocycles. Applying this to 5-phenyl-3-bromoisoxazole and aniline would yield the target compound.
Conditions
-
Catalyst : CuI (5 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : K₃PO₄
-
Solvent : DMSO, 110°C, 24 hours
Hydrolysis and Rearrangement Pathways
Isoxathion Derivative Hydrolysis
J-STAGE reports the hydrolysis of O,O-diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate (isoxathion) to 3-hydroxy-5-phenylisoxazole. Further functionalization via Mitsunobu reaction with aniline could yield the target amine.
Steps
-
Hydrolysis : H₂O/MeOH, pH 7, 25°C.
-
Mitsunobu Reaction : DIAD, PPh₃, aniline.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Diketone Cyclization | 85–95 | Ionic liquid, 80°C | High yield, recyclable solvent | Requires β-diketone precursor |
| Ultrasound MCR | 70–75 | Aqueous, room temp | Eco-friendly, fast | Moderate yield |
| Ullmann Coupling | 60–68 | CuI, DMSO, 110°C | Robust for aryl amines | Long reaction time |
| Buchwald-Hartwig | 75–85 | Pd catalyst, toluene | High efficiency | Costly catalysts |
Mechanistic Insights
Cyclocondensation Pathway
The reaction of β-diketones with hydroxylamine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the isoxazole ring. Steric effects from bulky substituents (e.g., phenyl groups) slow the reaction but improve regioselectivity.
Dipolar Cycloaddition
Nitrile oxides undergo [3+2] cycloaddition with alkynes in a concerted mechanism. The electron-deficient alkyne (e.g., phenylacetylene) aligns with the nitrile oxide’s dipole, favoring 3,5-disubstitution.
Scalability and Industrial Relevance
The ionic liquid-mediated β-diketone cyclization and Ullmann coupling are most viable for scale-up due to established protocols. However, palladium-catalyzed methods offer higher atom economy and are preferred for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic protocols for preparing N-phenyl-N-(5-phenyl-3-isoxazolyl)amine, and how can purity be optimized?
- Methodology :
- Multi-step synthesis : Begin with the condensation of phenylacetonitrile with hydroxylamine to form the isoxazole ring. Subsequent coupling with aniline derivatives under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like XPhos) ensures regioselective N-arylation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm via -NMR (absence of doublets at δ 6.8–7.2 ppm for unreacted aniline) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine) to enhance diffraction. Refine the structure using SHELXL (space group determination, R-factor optimization < 0.05) .
- Spectroscopic cross-validation : Compare experimental -NMR shifts (e.g., isoxazole proton at δ 8.1–8.3 ppm) with DFT-calculated values (B3LYP/6-311++G** basis set) to confirm electronic environments .
Advanced Research Questions
Q. What electronic effects dominate the reactivity of the isoxazole ring in this compound during functionalization?
- Methodology :
- Electrophilic substitution studies : Perform nitration (HNO/HSO) or halogenation (NBS in DMF) to assess regioselectivity. Monitor via LC-MS for meta/para product ratios, which reflect electron-withdrawing effects of the N-phenyl group .
- Computational analysis : Use Fukui indices (from Gaussian 09) to map nucleophilic/electrophilic sites on the isoxazole ring. Correlate with experimental reactivity data .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound in biological systems?
- Methodology :
- Derivative synthesis : Introduce substituents (e.g., -CF, -OCH) at the 5-phenyl position via Suzuki-Miyaura coupling. Assess cytotoxicity (MTT assay, IC values) against cancer cell lines (e.g., HeLa, MCF-7) .
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Validate binding affinities via surface plasmon resonance (SPR) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response standardization : Replicate assays under controlled conditions (e.g., serum-free media, 48-hour incubation) to minimize batch variability. Compare IC values across ≥3 independent labs .
- Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated isoxazole derivatives) that may contribute to discrepancies in in vivo vs. in vitro results .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via UPLC-UV (λ = 254 nm) and identify breakdown products (e.g., ring-opened amides) using HRMS .
- Arrhenius modeling : Calculate activation energy (E) for thermal decomposition (TGA/DSC data) to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
